Cas no 114872-53-6 (4-(Bromomethyl)-1,2-dinitro-benzene)
4-(Bromomethyl)-1,2-dinitro-benzene Chemical and Physical Properties
Names and Identifiers
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- 3,4-dinitrobenzylbroMide
- Benzene, 4-(bromomethyl)-1,2-dinitro-
- 4-bromomethyl-1,2-dinitrobenzene
- 4-bromomethyl-1,2-di-nitrobenzene
- SCHEMBL1117240
- 114872-53-6
- AKOS004121512
- FXAUAXFEMDPBEV-UHFFFAOYSA-N
- 4-(bromomethyl)-1,2-dinitrobenzene
- 4-(Bromomethyl)-1,2-dinitro-benzene
-
- Inchi: 1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)7(3-5)10(13)14/h1-3H,4H2
- InChI Key: FXAUAXFEMDPBEV-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=C(C=1)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 259.94327g/mol
- Monoisotopic Mass: 259.94327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 91.6Ų
4-(Bromomethyl)-1,2-dinitro-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B185315-10mg |
4-(Bromomethyl)-1,2-dinitro-benzene |
114872-53-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B185315-50mg |
4-(Bromomethyl)-1,2-dinitro-benzene |
114872-53-6 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B185315-100mg |
4-(Bromomethyl)-1,2-dinitro-benzene |
114872-53-6 | 100mg |
$ 250.00 | 2022-06-07 |
4-(Bromomethyl)-1,2-dinitro-benzene Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 4-(Bromomethyl)-1,2-dinitro-benzene
Chemical Profile of 4-(Bromomethyl)-1,2-dinitro-benzene (CAS No. 114872-53-6)
4-(Bromomethyl)-1,2-dinitro-benzene, identified by its Chemical Abstracts Service (CAS) number 114872-53-6, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of nitroaromatics, which are widely studied for their unique reactivity and potential applications in medicinal chemistry. The presence of both bromomethyl and nitro functional groups makes it a versatile intermediate, facilitating diverse chemical transformations that are crucial for the development of novel therapeutic agents.
The structural features of 4-(Bromomethyl)-1,2-dinitro-benzene include a benzene ring substituted with two nitro groups at the 1 and 2 positions, along with a bromomethyl group at the 4 position. This arrangement imparts distinct electronic and steric properties to the molecule, making it an attractive building block for further functionalization. The nitro groups are known for their strong electron-withdrawing effects, which can influence the reactivity of the bromomethyl group, while also providing opportunities for reduction to amino groups or further derivatization.
In recent years, there has been growing interest in exploring the applications of nitroaromatic compounds in drug discovery. The reactivity of 4-(Bromomethyl)-1,2-dinitro-benzene has been leveraged in various synthetic pathways to create more complex molecules with potential pharmacological activity. For instance, its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, enabling the design of molecules that can interact with biological targets in novel ways.
One of the most compelling aspects of 4-(Bromomethyl)-1,2-dinitro-benzene is its utility as a precursor in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern drug design, with many clinically used drugs featuring heterocyclic moieties due to their favorable biological properties. The bromomethyl group in this compound can be readily converted into other functional groups such as alcohols or amines through simple reaction conditions, making it an invaluable intermediate for constructing complex heterocyclic frameworks.
Recent studies have highlighted the role of 4-(Bromomethyl)-1,2-dinitro-benzene in the development of antimicrobial agents. The nitro groups in this molecule can be reduced to amino groups, which can then be further modified to introduce pharmacophores that exhibit antimicrobial activity. This has led to investigations into its derivatives as potential treatments against resistant bacterial strains and other pathogens. The versatility of this compound allows researchers to fine-tune its properties through strategic functionalization, thereby tailoring its biological activity to specific therapeutic needs.
The synthesis of 4-(Bromomethyl)-1,2-dinitro-benzene typically involves a multi-step process that begins with the bromination of a nitrobenzene derivative. The precise regioselectivity achieved during this step is crucial for obtaining the desired product with high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production methods for this compound, making it more accessible for research purposes.
In addition to its pharmaceutical applications, 4-(Bromomethyl)-1,2-dinitro-benzene has found utility in materials science. Its ability to participate in cross-coupling reactions makes it a valuable starting material for synthesizing conjugated polymers and organic semiconductors. These materials are increasingly important in the development of flexible electronics and optoelectronic devices due to their unique electronic properties.
The reactivity profile of 4-(Bromomethyl)-1,2-dinitro-benzene also makes it a useful tool in chemical biology studies. Researchers have utilized this compound to probe enzyme mechanisms and develop probes for biochemical assays. By incorporating fluorescent or luminescent tags into derivatives of this molecule, scientists can gain insights into biological processes at the molecular level.
As research continues to evolve, new applications for 4-(Bromomethyl)-1,2-dinitro-benzene are likely to emerge. The ongoing development of innovative synthetic strategies and computational methods will further enhance its utility in drug discovery and materials science. The compound's unique structural features and reactivity make it a cornerstone in modern chemical research, with far-reaching implications for both academic and industrial applications.
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